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molecular formula C6H4BrNO B108003 3-Bromo-4-pyridinecarboxaldehyde CAS No. 70201-43-3

3-Bromo-4-pyridinecarboxaldehyde

Cat. No. B108003
M. Wt: 186.01 g/mol
InChI Key: NOBDKWLIAQKADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084155B2

Procedure details

To a solution of TMEDA (1.91 mL, 12.7 mmol) and LDA (12.7 mmol) in ether (50 mL) at −78° C. was added 3-bromo-pyridine (1.22 mL, 12.7 mmol). After 60 minutes at −78° C., DMF (1.08 mL, 13.9 mmol) was added, and the mixture allowed to warm to room temperature. After 1 hour at room temperature the reaction was quenched with saturated aqueous NaHCO3 (100 mL), extracted with CH2Cl2 (4×15 mL), dried (MgSO4), filtered and concentrated in vacuo to give the crude oil. Purification by column chromatography on silica gel (Hexanes: EtOAc 4:1) afforded the title compound as a crystalline solid (1.2 g, 51%). 1H NMR (CDCl3) 7.70 (d, 1H, J=4.8 Hz), 8.71 (d, 1H, J=4.8 Hz), 8.91 (s, 1H), 10.36 (s, 1H).
Name
Quantity
1.91 mL
Type
reactant
Reaction Step One
Name
Quantity
12.7 mmol
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
CN(CCN(C)C)C.[Li+].CC([N-]C(C)C)C.[Br:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1.CN([CH:27]=[O:28])C>CCOCC>[Br:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:23]=1[CH:27]=[O:28] |f:1.2|

Inputs

Step One
Name
Quantity
1.91 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
12.7 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
1.22 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour at room temperature the reaction was quenched with saturated aqueous NaHCO3 (100 mL)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (Hexanes: EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1C=NC=CC1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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